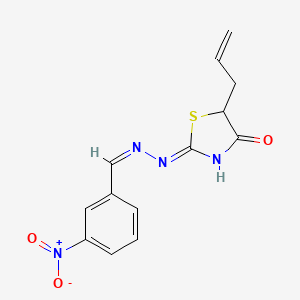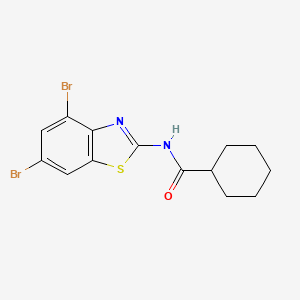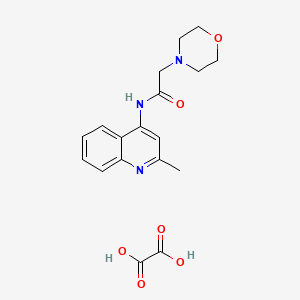
3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as NABH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NABH is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 333.34 g/mol.
Mecanismo De Acción
The mechanism of action of 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of key enzymes. ROS are highly reactive molecules that can cause oxidative damage to cells, leading to cell death. 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to increase the production of ROS in microbial and cancer cells, which may contribute to its antimicrobial and anticancer activities. In addition, 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been found to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In microbial cells, 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been found to disrupt cell membrane integrity, inhibit cell growth, and induce cell death. In cancer cells, 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In addition, 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been found to have antioxidant and anti-inflammatory activities, which may be beneficial for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several advantages for lab experiments, including its low cost, easy synthesis, and wide range of applications. However, there are also some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental design and safety precautions when working with 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone.
Direcciones Futuras
There are several future directions for research on 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, including the development of new synthetic methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. In medicinal chemistry, 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone could be further optimized to improve its potency and selectivity against specific pathogens or cancer cells. In catalysis, 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone could be used to develop new catalysts for various organic reactions. In material science, 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone could be incorporated into new materials with tailored properties, such as conductivity and biocompatibility. Overall, 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has great potential for further research and development in various fields.
Métodos De Síntesis
The synthesis of 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves the reaction of 3-nitrobenzaldehyde and thiosemicarbazide in the presence of allyl bromide and triethylamine. The reaction is carried out in ethanol at room temperature for several hours, followed by recrystallization from ethanol. The yield of 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is typically around 70-80%. The purity of the compound can be confirmed by melting point determination and spectroscopic analysis, such as IR and NMR.
Aplicaciones Científicas De Investigación
3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, catalysis, and material science. In medicinal chemistry, 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to have antimicrobial, antifungal, and anticancer activities. For example, 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been found to inhibit the growth of Staphylococcus aureus and Candida albicans, as well as induce apoptosis in cancer cells. In catalysis, 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been used as a ligand for transition metal complexes, which can catalyze various organic reactions. In material science, 3-nitrobenzaldehyde (5-allyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been incorporated into polymer matrices to improve their mechanical and thermal properties.
Propiedades
IUPAC Name |
(2Z)-2-[(Z)-(3-nitrophenyl)methylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-2-4-11-12(18)15-13(21-11)16-14-8-9-5-3-6-10(7-9)17(19)20/h2-3,5-8,11H,1,4H2,(H,15,16,18)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLDLEMZZPAZDT-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C(=O)NC(=NN=CC2=CC(=CC=C2)[N+](=O)[O-])S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1C(=O)N/C(=N/N=C\C2=CC(=CC=C2)[N+](=O)[O-])/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(Z)-(3-nitrophenyl)methylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6060324.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6060343.png)
![3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6060345.png)


![6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6060363.png)
![N-[1-(3-isoxazolyl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B6060372.png)
![1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060378.png)
![2-[(4-chlorophenyl)thio]-N-methylbutanamide](/img/structure/B6060386.png)
![3-ethyl-2-[(4-nitrobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B6060397.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B6060398.png)

![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6060410.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6060419.png)